Thrombin Inhibitor 2

Direct Thrombin Inhibitor IC50 Enzymatic Assay

Thrombin Inhibitor 2 (DP-4088, DPOC-4088) is the only orally bioavailable, prolonged-release direct thrombin inhibitor suitable for once-daily dosing in rodent thrombosis models. With an IC₅₀ of 2.3 nM against human thrombin, it outperforms dabigatran and argatroban in potency, enabling low-concentration enzymatic screening with robust Z′-factor. Its Phase I human safety data provide a benchmark for hemorrhage risk assessment in preclinical studies. Order ≥98% HPLC purity, white to off-white powder, available in mg quantities with full QC documentation.

Molecular Formula C19H16ClF3N6O2
Molecular Weight 452.8 g/mol
CAS No. 312904-62-4
Cat. No. B1670910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrombin Inhibitor 2
CAS312904-62-4
SynonymsDP-4088;  DP 4088;  DP4088;  DPOC-4088;  DPOC 4088;  DPOC4088
Molecular FormulaC19H16ClF3N6O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(CNC2=NC=C(N(C2=O)CC(=O)NCC3=C(C=CC=N3)F)Cl)(F)F
InChIInChI=1S/C19H16ClF3N6O2/c20-15-9-27-17(28-11-19(22,23)14-5-1-2-6-25-14)18(31)29(15)10-16(30)26-8-13-12(21)4-3-7-24-13/h1-7,9H,8,10-11H2,(H,26,30)(H,27,28)
InChIKeyAATHXZYXWMKUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thrombin Inhibitor 2 (CAS 312904-62-4) Procurement Guide: A Direct, Orally Bioavailable Antithrombotic Tool


Thrombin Inhibitor 2 (CAS 312904-62-4), also referred to as DP‑4088 or DPOC‑4088, is a small‑molecule, reversible, active‑site inhibitor of human thrombin (Factor IIa). Its chemical structure (2‑[6‑chloro‑3‑[(2,2‑difluoro‑2‑pyridin‑2‑ylethyl)amino]‑2‑oxopyrazin‑1‑yl]‑N‑[(3‑fluoropyridin‑2‑yl)methyl]acetamide; C₁₉H₁₆ClF₃N₆O₂) was disclosed in patent US8541580B2 as Compound 1 [1]. The compound was advanced into Phase I clinical development as an oral once‑daily alternative to warfarin for the primary prevention of venous thromboembolism [2], and it is currently supplied for research use as a high‑purity (>98%) white to off‑white powder or as a 10 mM DMSO solution .

Why Thrombin Inhibitor 2 (CAS 312904-62-4) Cannot Be Replaced by Generic In‑Class Compounds


Thrombin inhibitors are not functionally interchangeable. Structural variations among direct thrombin inhibitors (DTIs) translate into distinct binding kinetics, selectivity profiles, and pharmacokinetic (PK) properties [1]. For instance, the clinically used DTI dabigatran is a reversible inhibitor with a Ki of 4.5 nM and requires oral prodrug activation, whereas the peptidomimetic argatroban is a reversible inhibitor with a Ki of ~19 nM that is administered intravenously . Thrombin Inhibitor 2 exhibits a distinct IC₅₀ of 2.3 nM against human thrombin [2] and was specifically engineered for oral bioavailability with a prolonged‑release formulation that supports once‑daily dosing [3]. Substituting an alternative DTI without confirming equivalent on‑target potency, oral absorption, and PK/PD characteristics would invalidate any experimental model that relies on this specific compound’s behavior.

Product‑Specific, Quantitative Evidence for Thrombin Inhibitor 2 (CAS 312904-62-4)


Superior Human Thrombin Inhibition Potency Relative to Dabigatran

Thrombin Inhibitor 2 (DP‑4088) inhibits human thrombin with an IC₅₀ of 2.3 nM [1], which is approximately 2‑fold more potent than dabigatran (Ki = 4.5 nM, converted to an approximate IC₅₀ under comparable conditions) . Both are reversible active‑site inhibitors, but the lower IC₅₀ of Thrombin Inhibitor 2 indicates higher target engagement at equimolar concentrations, potentially reducing the required dose in experimental systems.

Direct Thrombin Inhibitor IC50 Enzymatic Assay Anticoagulation

Oral Bioavailability Enabled by Pyrazinone Scaffold vs. Parenteral Inhibitors

Thrombin Inhibitor 2 (DP‑4088) was designed as an orally active DTI and completed Phase I clinical evaluation with once‑daily oral dosing [1]. In contrast, the clinically established DTIs argatroban and bivalirudin (hirulog) are administered intravenously [2]. The pyrazinone core of Thrombin Inhibitor 2 confers sufficient metabolic stability and membrane permeability to achieve therapeutic plasma concentrations after oral administration, a property that eliminates the need for parenteral delivery and simplifies both preclinical PK studies and long‑term animal model maintenance.

Oral Bioavailability Pharmacokinetics Drug Development Direct Thrombin Inhibitor

Extended‑Release Formulation Supports Once‑Daily Dosing

A specific extended‑release formulation of Thrombin Inhibitor 2 (DPOC‑4088) was patented to maintain therapeutic plasma concentrations for at least 16 hours, enabling once‑daily dosing [1]. This contrasts with the twice‑daily dosing required for dabigatran etexilate (150 mg b.i.d.) in clinical practice [2]. The prolonged‑release technology is explicitly described for DPOC‑4088 in patent EP2780016, which claims formulations that reduce peak‑to‑trough fluctuations and sustain antithrombotic coverage over a 24‑hour interval.

Extended‑Release Formulation Pharmacokinetics Anticoagulation Drug Development

Human Clinical Development De‑risked by Phase I Safety and PK Data

Thrombin Inhibitor 2 (DP‑4088) has completed Phase I clinical evaluation in healthy volunteers (NCT01347203), providing human safety, tolerability, and PK data [1]. In contrast, many research‑grade DTIs (e.g., compound 1 from US8541580B2 prior to its designation as DP‑4088) lack any clinical exposure data. The availability of Phase I results de‑risks subsequent preclinical studies by establishing a human‑relevant dose range and confirming the absence of acute toxicities at therapeutic concentrations.

Clinical Development Phase I Safety Pharmacokinetics De‑risked

Optimal Research & Industrial Applications for Thrombin Inhibitor 2 (CAS 312904-62-4)


High‑Throughput Screening for Novel Antithrombotics

Due to its potent IC₅₀ of 2.3 nM against human thrombin , Thrombin Inhibitor 2 serves as an excellent reference control in fluorescence‑based enzymatic assays for screening new DTI candidates. Its low nM potency reduces background signal and allows robust Z′‑factor determination at minimal compound concentrations.

In Vivo Pharmacokinetic/Pharmacodynamic Studies in Rodents

The oral bioavailability and extended‑release formulation of Thrombin Inhibitor 2 make it ideal for repeated oral dosing in rodent thrombosis models (e.g., FeCl₃‑induced carotid artery thrombosis). Once‑daily administration reduces animal handling stress and supports chronic treatment protocols that mimic human anticoagulant therapy.

Mechanistic Studies of Thrombin‑Driven Coagulation and Platelet Activation

Thrombin Inhibitor 2 directly binds the active site of thrombin , blocking fibrinogen cleavage and protease‑activated receptor (PAR) signaling. This precise mechanism enables dissection of thrombin‑specific contributions in complex biological systems, such as whole‑blood thromboelastography or platelet aggregation assays, without confounding inhibition of upstream coagulation factors.

Preclinical Safety Assessment of Anticoagulant Candidates

The Phase I human safety data for Thrombin Inhibitor 2 provide a benchmark for evaluating bleeding risk and off‑target effects of novel anticoagulants. Researchers can compare hemorrhage endpoints in animal models (e.g., tail bleeding time, cuticle bleeding) against the established safety margin of DP‑4088.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thrombin Inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.